Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of N-Boc-L-Lysinol
Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of N-Boc-L-Lysinol
For researchers, medicinal chemists, and drug development professionals, the seamless integration of chiral building blocks into synthetic workflows is paramount. N-α-(tert-Butoxycarbonyl)-L-lysinol, a key derivative of the amino acid L-lysine, represents such a crucial intermediate. Its utility in the synthesis of complex molecules, from peptide mimics to pharmaceutical agents, is well-established. However, a fundamental understanding of its solubility profile—the very foundation of its handling, reaction, and purification—is often assumed rather than explicitly detailed.
This guide provides a comprehensive analysis of the solubility of N-Boc-L-Lysinol in common organic solvents. Moving beyond a simple list of solvents, we will explore the molecular underpinnings of its solubility, predict its behavior based on first principles and structural analogy, and provide a robust, field-proven protocol for its experimental determination.
Understanding the Molecule: Physicochemical Drivers of Solubility
N-Boc-L-Lysinol (tert-butyl ((S)-1-hydroxy-6-aminohexan-2-yl)carbamate) possesses distinct structural features that dictate its interaction with various solvent environments. Understanding these characteristics is the first step in predicting and controlling its solubility.
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The Boc Protecting Group: The bulky tert-butoxycarbonyl (Boc) group is a significant lipophilic moiety. It masks the polarity of the α-amino group, reducing its hydrogen-bonding capability and significantly increasing the molecule's affinity for nonpolar environments. This feature is known to enhance the solubility of amino acids and their derivatives in organic solvents.[1][2]
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The Primary Hydroxyl Group (-CH2OH): The reduction of the parent carboxylic acid to a primary alcohol introduces a potent hydrogen bond donor and acceptor site.[3] This group promotes solubility in polar protic solvents like alcohols.
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The Terminal Primary Amine (-NH2): The ε-amino group at the terminus of the C4 alkyl chain is a basic, nucleophilic site capable of hydrogen bonding, primarily as a donor.[3]
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The Alkyl Backbone: The central hexane chain is a nonpolar segment, contributing to the molecule's overall lipophilicity.
The interplay between the lipophilic Boc group and alkyl chain, and the hydrophilic hydroxyl and amine groups, results in an amphiphilic molecule whose solubility is highly dependent on the solvent's properties.
Caption: Molecular features of N-Boc-L-Lysinol governing solubility.
Predicted Solubility Profile: A Logic-Based Approach
N-α-Boc-L-lysine is reported to be soluble in dichloromethane (DCM) and dimethyl sulfoxide (DMSO), and slightly soluble to soluble in water and methanol.[4][5][6] The key structural difference is the transformation of a carboxylic acid to a primary alcohol.
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Impact of the -COOH to -CH₂OH Conversion: The carboxylic acid group in N-α-Boc-L-lysine can exist in a highly polar, ionic carboxylate form, contributing significantly to its solubility in polar solvents like water.[7] By reducing this to a less polar primary alcohol, we fundamentally alter its solubility characteristics.
Consequent Predictions for N-Boc-L-Lysinol:
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Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl and amine groups can both donate and accept hydrogen bonds, suggesting good solubility . It may be slightly less soluble than its parent amino acid in highly aqueous solutions but should be readily soluble in lower alcohols.
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Polar Aprotic Solvents (e.g., DCM, THF, Acetone, DMSO, DMF): The bulky Boc group and the overall decrease in polarity compared to the zwitterionic amino acid should lead to excellent solubility . These solvents are effective at solvating the large organic structure without competing for the strong ionic interactions present in the parent compound.
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Nonpolar Solvents (e.g., Toluene, Hexanes): The presence of multiple polar, hydrogen-bonding groups (-OH, -NH2, carbamate) suggests low to negligible solubility . The lipophilic character of the Boc group and alkyl chain is insufficient to overcome the energy penalty of disrupting the solvent-solvent interactions in purely nonpolar media.
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Ethereal Solvents (e.g., Diethyl Ether, MTBE): Solubility is expected to be low to moderate . While more polar than alkanes, these solvents are poor hydrogen bond acceptors and cannot effectively solvate the -OH and -NH2 groups.
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Water: Solubility is predicted to be sparingly soluble to low . The removal of the highly polar carboxylic acid group significantly reduces its hydrophilicity compared to N-α-Boc-L-lysine.[8]
This predictive framework allows a researcher to make informed initial solvent choices, saving time and material.
Data Summary: A Qualitative Guide
The following table summarizes the predicted solubility of N-Boc-L-Lysinol based on the structural analysis and comparison with its amino acid analog. This serves as a practical starting point for laboratory work.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with -OH and -NH2 groups. |
| Water | Low / Sparingly Soluble | Loss of zwitterionic character compared to parent amino acid. | |
| Isopropanol | Moderate to High | Good balance of polarity and alkyl character. | |
| Polar Aprotic | Dichloromethane (DCM) | High | Effective solvation of the overall molecule. |
| Dimethylformamide (DMF) | Very High | Strong dipole moment effectively solvates polar groups. | |
| Dimethyl Sulfoxide (DMSO) | Very High | Excellent solvent for polar and amphiphilic molecules. | |
| Tetrahydrofuran (THF) | High | Good general-purpose solvent for protected amino alcohols. | |
| Ethyl Acetate | Moderate | Less polar than ketones, but can accept H-bonds. | |
| Nonpolar | Toluene, Hexanes | Very Low / Insoluble | Insufficient polarity to solvate the hydrophilic groups. |
A Self-Validating System: Experimental Protocol for Quantitative Solubility Determination
When precise solubility data is critical for tasks like process scale-up, crystallization, or formulation, experimental determination is necessary. The following gravimetric method provides a robust and reliable workflow.
Objective: To determine the solubility of N-Boc-L-Lysinol in a given solvent at a specified temperature (e.g., 25 °C).
Materials:
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N-Boc-L-Lysinol (high purity, >98%)
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Solvent of choice (anhydrous grade)
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Analytical balance (± 0.1 mg)
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Temperature-controlled shaker or water bath
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Centrifuge
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Calibrated positive displacement micropipette
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Pre-weighed vials (tared)
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Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
Methodology:
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Preparation of a Saturated Solution:
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Add an excess of N-Boc-L-Lysinol to a known volume of the solvent in a sealed vial. "Excess" means undissolved solid is clearly visible.
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Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
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Equilibrate the mixture for a minimum of 24 hours to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the solute in the solution is constant.
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Phase Separation:
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After equilibration, allow the vial to sit undisturbed at the same temperature for 1-2 hours to let the excess solid settle.
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For finer suspensions, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the undissolved solid. This step is critical to avoid transferring solid particles.
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Sample Collection:
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Carefully draw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated micropipette.
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To ensure no particulate matter is transferred, it is best practice to pass the supernatant through a syringe filter directly into a pre-weighed (tared) vial.
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Solvent Evaporation:
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Place the vial with the supernatant in a vacuum oven or use a rotary evaporator to gently remove the solvent completely. Ensure the temperature is kept low to prevent degradation of the solute.
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Dry the vial to a constant weight.
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Calculation:
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Measure the final weight of the vial containing the dried solute.
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Calculate the mass of the dissolved N-Boc-L-Lysinol by subtracting the initial tare weight of the vial.
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The solubility is expressed as mass per volume (e.g., mg/mL).
Solubility (mg/mL) = (Mass of dried solute (mg)) / (Volume of supernatant taken (mL))
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Caption: Workflow for gravimetric determination of solubility.
References
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Thermo Fisher Scientific. (n.d.). Nalpha-Boc-L-lysine, 97%. Retrieved February 4, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring Advanced Chemical Synthesis with N-alpha-Boc-L-lysine. Retrieved February 4, 2026, from [Link]
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Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 264-272. [Link]
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Needham, T. E. (1971). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, DigitalCommons@URI. Retrieved February 4, 2026, from [Link]
- Hoffmann, M., et al. (2001). Preparation of amino-protected lysine derivatives. Google Patents (WO2001027074A1).
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Ottokemi. (n.d.). Boc-l-lysine, 99% 13734-28-6 India. Retrieved February 4, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Lysine. Retrieved February 4, 2026, from [Link]
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Needham, T. E., Jr. (1971). The Solubility of Amino Acids in Various Solvent Systems. [Doctoral dissertation, University of Rhode Island]. DigitalCommons@URI. [Link]
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PubChem. (n.d.). tert-Butyl N-(6-hydroxyhexyl)carbamate. Retrieved February 4, 2026, from [Link]
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van der Wielen, L. A. M., et al. (2017). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. [Link]
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PubChem. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)carbamate. Retrieved February 4, 2026, from [Link]
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Ashenhurst, J. (2010, October 6). Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
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PubChem. (n.d.). tert-butyl N-(6-methoxyhexan-2-yl)carbamate. Retrieved February 4, 2026, from [Link]
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